Pyrazine-2,3,5,6-tetracarbonitrile
Overview
Description
Pyrazine-2,3,5,6-tetracarbonitrile:
Mechanism of Action
Target of Action
It’s known that pyrazine derivatives can have a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrazine-containing therapeutic agents have been found to reversibly inhibit the 26s proteasome, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival .
Pharmacokinetics
The pharmacokinetic properties of Pyrazine-2,3,5,6-tetracarbonitrile include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound has a log Kp (skin permeation) of -7.41 cm/s . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 0.14 , suggesting it has some degree of lipid solubility.
Result of Action
Given its potential inhibitory effects on the 26s proteasome , it could be inferred that it may lead to the accumulation of unwanted or misfolded proteins in cells, thereby affecting cellular function.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility can be affected by the solvent used . It is also worth noting that the compound has been used in the synthesis of metal-organic frameworks, suggesting that its reactivity and stability could be influenced by the presence of certain metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,3,5,6-tetracarbonitrile can be synthesized through the condensation of diiminosuccinonitrile with diaminomaleonitrile . The reaction typically involves the use of trifluoroacetic acid as a catalyst. The process is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,3,5,6-tetracarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while substitution reactions can introduce various functional groups into the pyrazine ring .
Scientific Research Applications
Chemistry: Pyrazine-2,3,5,6-tetracarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its electron-deficient nature makes it a valuable component in the design of charge-transfer complexes and coordination compounds .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its ability to form stable charge-transfer complexes makes it useful in electronic applications .
Comparison with Similar Compounds
2,3,5,6-Tetra(pyridine-2-yl)pyrazine: This compound shares a similar pyrazine core but with pyridine substituents instead of cyano groups.
Di- and Tetracyano-Substituted Pyrene-Fused Pyrazaacenes: These compounds also feature multiple cyano groups and are studied for their electronic properties.
Uniqueness: Pyrazine-2,3,5,6-tetracarbonitrile is unique due to its high electron affinity and ability to form stable charge-transfer complexes. This makes it particularly valuable in the design of materials for electronic applications, where efficient electron transfer is crucial .
Properties
IUPAC Name |
pyrazine-2,3,5,6-tetracarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLAVUPSKBRPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306163 | |
Record name | Pyrazinetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33420-37-0 | |
Record name | Pyrazinetetracarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazinetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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